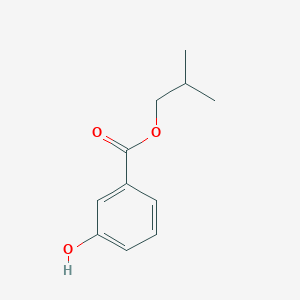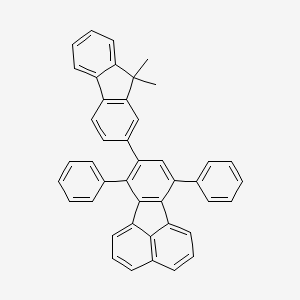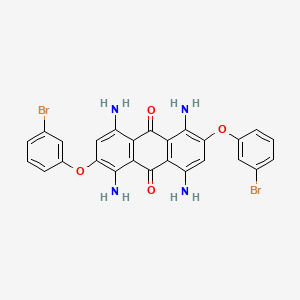
Sodium 2-chloro-6-methylpyridine-3-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-chloro-6-methylpyridine-3-sulfinate is an organosulfur compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a sulfonate group attached to a pyridine ring, which is further substituted with a chlorine atom and a methyl group. The molecular formula of this compound is C6H6ClNO2SNa.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-chloro-6-methylpyridine-3-sulfinate typically involves the sulfonation of 2-chloro-6-methylpyridine. One common method is the reaction of 2-chloro-6-methylpyridine with sulfur dioxide and a suitable oxidizing agent, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Sodium 2-chloro-6-methylpyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides or thiols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Sodium 2-chloro-6-methylpyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of sodium 2-chloro-6-methylpyridine-3-sulfinate involves its interaction with various molecular targets. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Sodium 2-chloro-6-methylpyridine-3-sulfonate
- Sodium 2-chloro-6-methylpyridine-3-thiolate
- Sodium 2-chloro-6-methylpyridine-3-sulfoxide
Uniqueness
Sodium 2-chloro-6-methylpyridine-3-sulfinate is unique due to the presence of the sulfonate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the chlorine and methyl substituents on the pyridine ring further enhances its chemical properties, making it a valuable compound for various applications.
属性
分子式 |
C6H5ClNNaO2S |
|---|---|
分子量 |
213.62 g/mol |
IUPAC 名称 |
sodium;2-chloro-6-methylpyridine-3-sulfinate |
InChI |
InChI=1S/C6H6ClNO2S.Na/c1-4-2-3-5(11(9)10)6(7)8-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
InChI 键 |
XBWKSABKNPFKCB-UHFFFAOYSA-M |
规范 SMILES |
CC1=NC(=C(C=C1)S(=O)[O-])Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13125626.png)
![2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13125635.png)



![1-(2,4-dichlorophenoxy)-3-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}propan-2-ol](/img/structure/B13125656.png)

![1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene](/img/structure/B13125676.png)
![2'-[(9H-Fluoren-1-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13125681.png)

![1-[3-(Diphenylamino)prop-1-yn-1-yl]cyclohexan-1-ol](/img/structure/B13125691.png)
![(3aR,8aS)-5-Ethoxy-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13125697.png)
